Dual SMN2/Protein Potency Profile
RG7800 tetrahydrochloride demonstrates a distinct dual potency profile for both SMN2 splicing and the resultant SMN protein production. When compared to the FDA-approved analog risdiplam, RG7800 shows different potencies: risdiplam is more potent at the splicing step (EC1.5x: 4 nM vs. 23 nM), while RG7800 requires a smaller shift in concentration to achieve the same effect on protein production (EC1.5x ratio: 3.8 vs. 7.3) [1]. This differential profile makes RG7800 a valuable comparator for studying the concentration-response relationship between splicing correction and functional protein output.
| Evidence Dimension | In vitro potency for SMN2 splicing correction |
|---|---|
| Target Compound Data | EC1.5x = 23 nM |
| Comparator Or Baseline | Risdiplam: EC1.5x = 4 nM |
| Quantified Difference | RG7800 is 5.75-fold less potent than risdiplam at the splicing step. |
| Conditions | In vitro cellular assay measuring SMN2 full-length mRNA production. |
Why This Matters
The distinct potency profile allows researchers to titrate splicing activity independently of protein output, enabling nuanced investigation of pharmacodynamic thresholds.
- [1] Ratni, H., et al. Specific Correction of Alternative Survival Motor Neuron 2 Splicing by Small Molecules: Discovery of a Potential Novel Medicine To Treat Spinal Muscular Atrophy. J. Med. Chem. 2016, 59, 13, 6086–6100. (Note: Risdiplam data from supplementary information and other published sources.) View Source
